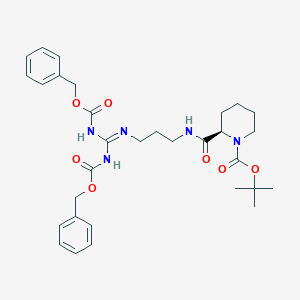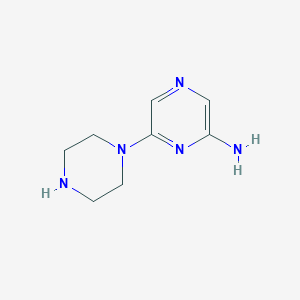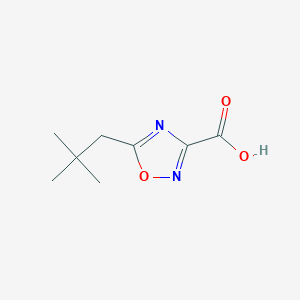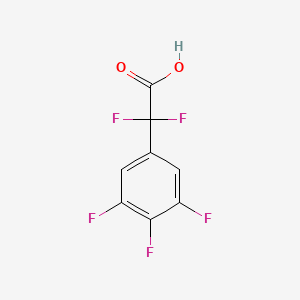
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid is an organic compound characterized by the presence of both difluoro and trifluorophenyl groups. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the reaction of 3,4,5-trifluorophenylacetic acid with difluoromethylating agents under controlled conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is a precursor for the synthesis of active pharmaceutical ingredients (APIs) used in the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trifluorophenylacetic acid: This compound is similar in structure but lacks the difluoro group.
3,4,5-Trifluorophenylboronic acid: Another fluorinated compound used in organic synthesis.
2,2-Difluoro-2-phenylacetic acid: Similar structure but without the trifluorophenyl group.
Uniqueness
2,2-Difluoro-2-(3,4,5-trifluorophenyl)acetic acid is unique due to the presence of both difluoro and trifluorophenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high chemical stability and reactivity.
Propiedades
Fórmula molecular |
C8H3F5O2 |
|---|---|
Peso molecular |
226.10 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H3F5O2/c9-4-1-3(2-5(10)6(4)11)8(12,13)7(14)15/h1-2H,(H,14,15) |
Clave InChI |
PMTKDLJOJOJEAC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


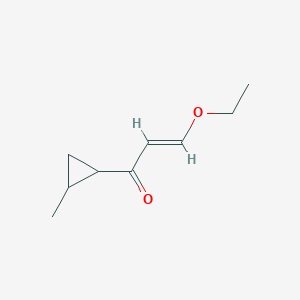
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
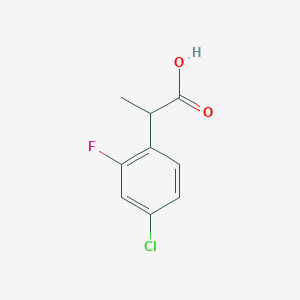
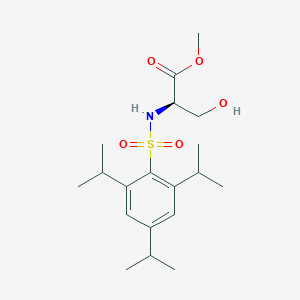
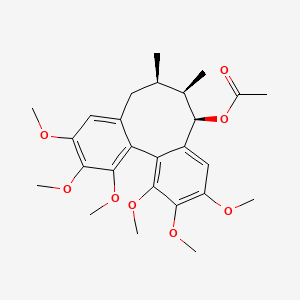
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
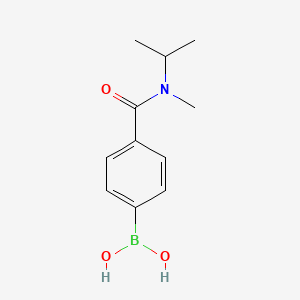
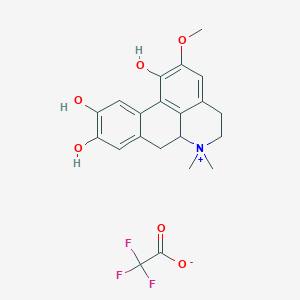
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
